1,2,3,4-Tétrachlorodibenzo-p-dioxine

Vue d'ensemble

Description

1,2,3,4-Tetrachlorodibenzo-P-dioxin is one of 75 chlorinated dibenzo-p-dioxin (CDD) congeners . CDDs are a class of manufactured chemicals that consist of dioxin skeletal structures with chlorine substituents . They are also persistent organic pollutants (POPs), thus their production is regulated in most areas . Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires .

Synthesis Analysis

The 1,2,3,4-tetrachloro-7-fluorodibenzo-p-dioxin has been synthesized via condensation of 4-fluorocatechol and pentachloronitrobenzene . This compound could be used as an internal standard for the analysis of 2,3,7,8-tetrachlorodibenzo-p-dioxin by chromatographic methods .

Molecular Structure Analysis

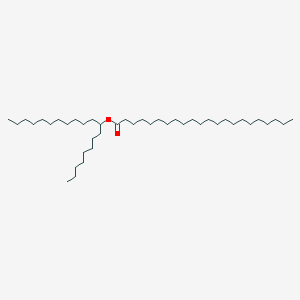

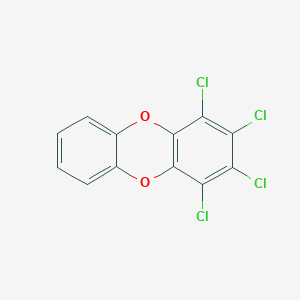

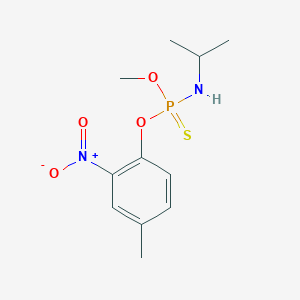

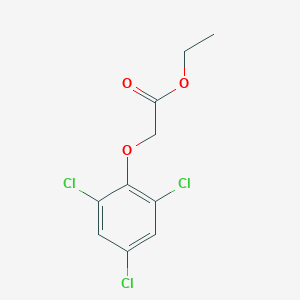

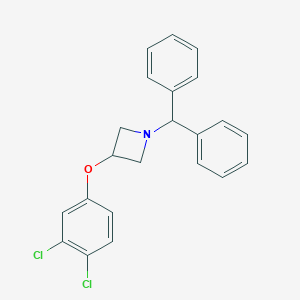

The molecular formula of 1,2,3,4-Tetrachlorodibenzo-P-dioxin is C12H4Cl4O2 . The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .

Chemical Reactions Analysis

Dioxins and furans are no doubt the most notorious class of organochlorine toxicants in the environmental system whose adverse effects are detrimental to public health with extreme negative economic impacts . The critical aspects of dioxins, furans and their analogues; notably their sources their mechanistic formation by precursor initiation, de novo pathways, how they manifest their toxicity by activation of aryl hydrocarbon receptor, detoxification of these chemicals from the environment and the analytical methods used to quantify and detect from environmental sample matrices has been explored .

Physical And Chemical Properties Analysis

1,2,3,4-Tetrachlorodibenzo-P-dioxin appears as colorless needles or white powder . It is insoluble in water . The molecular weight of this compound is 322.0 g/mol .

Applications De Recherche Scientifique

Évaluation de l’impact sur la santé environnementale

La TCDD a été largement étudiée pour son impact sur la santé humaine, en particulier dans le contexte de l’exposition environnementale. L’EPA a réalisé une réévaluation détaillée de la TCDD, en discutant des mécanismes d’action et de la relation dose-réponse liés aux résultats sur la santé .

Études de promotion tumorale

La recherche a indiqué que la TCDD est un puissant promoteur tumoral dans le foie du rat et de la souris, ainsi que dans la peau de la souris. Cela en fait un composé important pour l’étude de la carcinogénèse et des interventions potentielles .

Analyse du profil métabolique

Des études ont utilisé la TCDD pour comprendre ses effets sur les profils métaboliques dans les systèmes biologiques, tels que le contenu cæcal chez les modèles animaux. Cela permet d’identifier les principales maladies enrichies et les fonctions biologiques associées à l’exposition à la TCDD .

Recherche immunologique

La TCDD est connue pour être un contaminant environnemental fortement immunosuppresseur. Son interaction avec le récepteur des hydrocarbures aromatiques (AhR) en fait un composé précieux pour l’étude des réponses immunitaires et des cibles thérapeutiques potentielles .

Application industrielle dans la conception des matériaux

L’interaction entre les dioxines et les peptides a conduit à l’application industrielle de la conception de matériaux à base de peptides qui sont hautement absorbants pour les dioxines toxiques comme la TCDD. Cette application est cruciale pour les efforts de nettoyage environnemental .

Effets épigénétiques et transcriptomiques

Le rôle de la TCDD dans la production d’effets épigénétiques et transcriptomiques transgénérationnels a fait l’objet de recherches. Comprendre ces effets est essentiel pour évaluer les impacts à long terme sur la régulation et l’expression génétiques dus aux contaminants environnementaux .

Mécanisme D'action

- TCDD primarily interacts with the aryl hydrocarbon receptor (AhR) , a transcription factor present in all cells. AhR activation leads to changes in gene expression .

- TCDD exposure disrupts several pathways, including:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

1,2,3,4-Tetrachlorodibenzo-P-dioxin is harmful if inhaled . It may cause drowsiness or dizziness . It may damage fertility or the unborn child . It may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life . It is very toxic to aquatic life with long-lasting effects .

Orientations Futures

Although the total input of PCDDs into the environment has decreased substantially over the past four decades, their input via non-point sources is still increasing, especially in estuarine metropolitan areas . Therefore, more research is needed to understand the impact of these pollutants on the environment and human health .

Analyse Biochimique

Biochemical Properties

1,2,3,4-Tetrachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Cellular Effects

The effects of 1,2,3,4-Tetrachlorodibenzo-P-dioxin on drug-metabolizing enzymes were studied in male and female rats . It was found that 1,2,3,4-Tetrachlorodibenzo-P-dioxin induced both Phase I (CYP1A-mediated monooxygenase) and Phase II drug-metabolizing enzymes (UGT, GST, DT-diaphorase) in the male and female rat liver .

Molecular Mechanism

1,2,3,4-Tetrachlorodibenzo-P-dioxin is a ligand-activated transcriptional activator . It binds to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Temporal Effects in Laboratory Settings

The reductive dechlorination activity of 1,2,3,4-Tetrachlorodibenzo-P-dioxin in microcosms established with different estuarine sediments tended to decrease with increased in situ salinity .

Metabolic Pathways

1,2,3,4-Tetrachlorodibenzo-P-dioxin activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . It mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Transport and Distribution

1,2,3,4-Tetrachlorodibenzo-P-dioxin is extremely stable, even on heating to 1292°F . Solutions of this type of chemical in methanol are degraded by exposure to summer sunlight or irradiation with an ultraviolet lamp (300 nm) .

Subcellular Localization

1,2,3,4-Tetrachlorodibenzo-P-dioxin is a membrane-bound molecule . It is involved in cell-cycle regulation and likely plays an important role in the development and maturation of many tissues .

Propriétés

IUPAC Name |

1,2,3,4-tetrachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHHDLMTUOLVHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O2 | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074030 | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,2,3,4-tetrachlorodibenzo-p-dioxin appears as colorless needles or white powder. (NTP, 1992) | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

30746-58-8 | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30746-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4-Tetrachlorodibenzodioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030746588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4-Tetrachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrachlorodibenzodioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5S8P28CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

363 to 367 °F (NTP, 1992) | |

| Record name | 1,2,3,4-TETRACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21069 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(1,1-dimethylethyl)amino]-4-trifluoromethyl-5-oxazolecarboxylate](/img/structure/B166999.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-Amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B167024.png)